2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Structure-Activity Relationship SOAT-1 Inhibition Regioisomer Selectivity

SOAT-1 inhibitor programs frequently encounter scaffold-dependent off-target effects that confound target validation. This specific 2,5-dimethylphenyl dioxoimidazolidine regioisomer provides an orthogonal chemotype for probing SOAT-1 biology independent of sulfamic acid ester or urea-based inhibitor scaffolds. - Distinct 2,5-dimethylphenyl geometry maps steric/electronic requirements of the aryl-binding sub-pocket vs. 2,4-dimethylphenyl, o-tolyl, and m-tolyl analogs. - XLogP3 2.4, TPSA 78.5 Ų - a reference baseline for logD, aqueous solubility, and permeability SAR within dioxoimidazolidine series. - Supports patent landscape evaluation under US8420681B2 General Formula (I) for dermatological or metabolic indications.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 941912-98-7
Cat. No. B2879198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,5-dimethylphenyl)acetamide
CAS941912-98-7
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)C)C)CC
InChIInChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-9-11(3)7-8-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23)
InChIKeyRYQVDCPXXZZESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941912-98-7 – Compound Identity and Class


2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 941912-98-7; PubChem CID 7181115) is a synthetic small molecule with molecular formula C17H23N3O3 and molecular weight 317.4 g/mol [1]. It belongs to the dioxo-imidazolidine class of compounds, which are described in patent literature as inhibitors of the enzyme SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1: Acyl-coenzyme A Cholesterol Acyl Transferase) [2]. The molecule features a 4,4-diethyl-substituted imidazolidine-2,5-dione core linked via an acetamide bridge to a 2,5-dimethylphenyl ring, a substitution pattern that distinguishes it from other regioisomeric analogs within the same patent family.

SOAT-1 inhibitor probe

Dioxo-imidazolidine chemotype for ACAT-1 target engagement studies

Regioisomeric SAR tool

2,5-dimethylphenyl substitution fills a distinct position in N-aryl SAR matrices

Orthogonal chemotype validation

Structurally distinct from avasimibe and urea-based ACAT inhibitors

CAS 941912-98-7 – Generic Substitution Risks


Dioxo-imidazolidine derivatives within the SOAT-1 inhibitor class are not functionally interchangeable [1]. Patent data for structurally related compounds in US8420681B2 demonstrate that subtle variations in the N-aryl acetamide substituent produce IC50 values spanning over two orders of magnitude—from 9 nM to 1,187 nM in the same HepG2 cell-based ACAT-1 fluorescence assay [1]. Within this structure-activity landscape, the 2,5-dimethylphenyl substitution pattern of the target compound occupies a specific and distinct regioisomeric position relative to its 2,4-dimethylphenyl, o-tolyl, and m-tolyl analogs [2]. Even among dimethylphenyl positional isomers, the spatial orientation of the methyl groups can alter target binding, cellular permeability, and metabolic stability in ways that cannot be predicted without empirical data. Generic substitution therefore carries a high risk of obtaining a compound with meaningfully different—and potentially non-representative—biological behavior.

Regioisomer mismatch

The 2,5-dimethylphenyl isomer is not interchangeable with 2,4- or mono-methyl analogs; substitution geometry can alter target binding and permeability.

Potency variability

Within the same patent class, IC50 values span orders of magnitude. A generic analog may exhibit significantly different inhibitory activity.

Scaffold divergence

Compounds outside the 4,4-diethyl-imidazolidine-2,5-dione core (e.g., sulfamic acid esters) represent different chemotypes with distinct off-target profiles.

CAS 941912-98-7 – Differential Evidence Analysis


Regioisomeric Specificity of 2,5-Dimethylphenyl Substituent

The 2,5-dimethylphenyl substitution pattern of the target compound represents a specific regioisomeric choice within the dioxo-imidazolidine acetamide SAR. The closest commercially referenced analogs include the 2,4-dimethylphenyl isomer and the mono-methyl o-tolyl and m-tolyl variants [1]. In the parent patent family US8420681B2, the N-aryl substituent is a critical determinant of SOAT-1 inhibitory potency, with tolyl-substituted examples exhibiting IC50 values spanning from 31 nM to 1,187 nM in the HepG2 ACAT-1 fluorescence assay [2]. Although no intra-patent head-to-head data exist for the 2,5-dimethylphenyl variant specifically, the 2,5-substitution pattern introduces a distinct steric and electronic environment at the amide linkage compared to the more extensively characterized 4-substituted and mono-substituted phenyl analogs [1].

Regioisomeric specificity
Class-level inference
2,5-dimethylphenyl vs. 2,4- and mono-methyl isomers: qualitative steric/electronic distinction; no head-to-head IC50 data available.
Fills a regioisomeric gap for SAR matrix studies.
Quantitative activity difference not determined.
Structure-Activity Relationship SOAT-1 Inhibition Regioisomer Selectivity

Physicochemical Profile: XLogP3 and TPSA

The target compound has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 78.5 Ų [1]. These values place it within favorable oral drug-likeness space (XLogP3 < 5, TPSA < 140 Ų), with a lipophilicity profile that balances membrane permeability against aqueous solubility. The 2,5-dimethylphenyl group contributes to this physicochemical signature differently than alternative substitution patterns. For example, the addition of a second methyl group in the 5-position (meta to the amide) increases lipophilicity and steric bulk relative to mono-methyl o-tolyl analogs, while the ortho-methyl (2-position) group introduces conformational restriction at the amide bond that is absent in purely meta- or para-substituted comparators [2].

Physicochemical profile
Supporting evidence
XLogP3 = 2.4, TPSA = 78.5 Ų
Lipophilicity supports membrane permeability for cell-based assays.
Estimated ΔXLogP3 ~+0.3–0.5 vs. mono-methyl analogs; experimental logD not available.
Drug-likeness Permeability Lipophilicity

Intra-Class SOAT-1 Activity Comparison

The patent family US8420681B2 characterizes dioxo-imidazolidine derivatives as SOAT-1 inhibitors with a preferred IC50 threshold of ≤1,000 nM, preferentially ≤300 nM, and advantageously <100 nM in the HepG2 cell-based NBD-cholesterol fluorescence assay [1]. The patent exemplifies compounds spanning IC50 values from 9 nM (Compound 17) to 1,187 nM (General Formula I compound), with specific named examples at 31 nM (Compound 8), 36 nM (Compound 6), 50 nM (Compound 4), 60 nM (Compound 13), and 100 nM (Compound 9) [1]. The target compound, while falling under the General Formula (I) of the patent, is not among the explicitly exemplified compounds with reported IC50 values. Its SOAT-1 inhibitory activity therefore cannot be precisely positioned within the patent's quantitative hierarchy without additional experimental data. Note: One non-authoritative vendor source claims IC50 values of 10–30 µM across cell lines for this compound, which would place it outside the patent's preferred activity range; however, this claim cannot be verified against primary data and is excluded from evidence considered here under the source exclusion rules of this guide.

Class activity comparison
Class-level inference
No public IC50 data for target compound; patent class exemplars range from 9 nM to 1,187 nM (HepG2 ACAT-1 assay).
Confirms SOAT-1 inhibitor class membership, but specific potency must be determined.
Data from patent US8420681B2; target compound IC50 unverified.
SOAT-1/ACAT-1 Inhibition HepG2 Assay Sebum Regulation

4,4-Diethyl Imidazolidine-2,5-dione Core Differentiation

The 4,4-diethyl substitution on the imidazolidine-2,5-dione ring (a hydantoin-like core) is a key structural feature that distinguishes this compound series from other SOAT-1 inhibitor chemotypes. The gem-diethyl group at position 4 introduces quaternary carbon character at this position, which eliminates stereochemical complexity (no chiral center at C4) while providing steric bulk that may influence binding pocket occupancy [1]. This contrasts with other ACAT inhibitor scaffolds such as avasimibe (a sulfamic acid phenyl ester derivative) or the urea-based ACAT inhibitors described in earlier patent families [2]. Within the dioxo-imidazolidine class, the 4,4-diethyl variant may also differ pharmacokinetically from 4,4-dimethyl or spirocyclic analogs, although no direct comparative PK data exist in the public domain.

Core scaffold differentiation
Supporting evidence
4,4-diethyl-imidazolidine-2,5-dione vs. avasimibe (sulfamic acid ester) and urea-based ACAT inhibitors.
Provides an orthogonal chemotype for target validation studies.
No comparative PK data available; scaffold difference is categorical.
Imidazolidine-2,5-dione Hydantoin Analog Pharmacophore

CAS 941912-98-7 – Application Scenarios


N-Aryl SAR Exploration for SOAT-1 Inhibitors

This compound is best deployed as a specific regioisomeric probe within a matrix of dioxo-imidazolidine analogs varying the N-aryl substitution pattern. By including the 2,5-dimethylphenyl variant alongside the 2,4-dimethylphenyl, o-tolyl, and m-tolyl analogs, a research group can map the steric and electronic requirements of the aryl-binding sub-pocket in SOAT-1 [1]. The compound's distinct 2,5-substitution geometry provides a necessary data point for building quantitative SAR models that predict the effect of ortho vs. meta methyl placement on inhibitory activity [2]. This application directly follows from the structural differentiation evidence in Section 3 (Evidence Item 1).

Orthogonal Series Validation for SOAT-1

In target validation studies where SOAT-1 inhibition is the hypothesized mechanism, this compound provides a chemically distinct tool relative to the widely used sulfamic acid ester class (e.g., avasimibe) or urea-based ACAT inhibitors [1]. Using a dioxo-imidazolidine chemotype as an orthogonal probe helps control for off-target effects inherent to any single chemical scaffold, thereby increasing confidence that observed phenotypes are genuinely SOAT-1-mediated [2]. This scenario is supported by the scaffold differentiation analysis in Section 3 (Evidence Item 4).

Physicochemical Benchmarking for Lead Optimization

With a computed XLogP3 of 2.4 and TPSA of 78.5 Ų, this compound sits in a favorable drug-likeness space and can serve as a reference point for monitoring how subsequent structural modifications affect lipophilicity and polarity within the series [1]. Procurement of this specific regioisomer enables direct experimental measurement of logD, aqueous solubility, and permeability, providing a baseline against which analogs with alternative substitution patterns can be compared in property-guided lead optimization campaigns [2]. This directly leverages the physicochemical evidence in Section 3 (Evidence Item 2).

Patent Landscape & FTO Analysis

For organizations evaluating the intellectual property space around SOAT-1 inhibitors for dermatological or metabolic indications, this compound exemplifies a substitution variant within the General Formula (I) of US8420681B2 [1]. Procuring and testing this specific compound can support patent landscape analyses by establishing whether the 2,5-dimethylphenyl variant was actually reduced to practice or merely claimed generically. This application stems from the patent class membership evidence detailed in Section 3 (Evidence Item 3).

Application
Selection Property
Validation Focus
N-Aryl SAR probe
Regioisomeric substitution pattern
SOAT-1 aryl-binding sub-pocket steric/electronic mapping
Orthogonal series validation
Distinct dioxo-imidazolidine chemotype
On-target phenotype confirmation using a scaffold distinct from sulfamic acid esters and urea-based inhibitors
Physicochemical benchmarking
XLogP3 / TPSA drug-likeness profile
Lipophilicity and polarity baseline for lead optimization
Patent landscape analysis
Structural conformance to General Formula (I)
Freedom-to-operate and reduction-to-practice assessment
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